Broussonetine M
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Overview
Description
Broussonetine M is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.
Scientific Research Applications
Glycosidase Inhibition
Broussonetine M and related compounds, isolated from Broussonetia kazinoki, exhibit significant inhibition of various glycosidases. This includes inhibition of β-glucosidase, β-galactosidase, and β-mannosidase, suggesting potential applications in modulating glycoside metabolism and related physiological processes (Shibano et al., 1999). Additional studies have identified the total synthesis of broussonetine I and J2 and their enantiomers, revealing potent inhibitory activity against α-glucosidase, highlighting their potential as therapeutic agents (Zhao et al., 2013).
Biosynthesis and Structural Analysis
Research into the biosynthesis of broussonetines indicates that these compounds are synthesized through pathways similar to those of sphingosine and phytosphingosine, providing insight into their chemical structure and formation (Shibano et al., 2001). Moreover, the stereochemical assignment of various broussonetines has been achieved through total synthesis and analytical techniques, advancing our understanding of their molecular configuration (Rössler et al., 2017).
Potential Therapeutic Applications
The glycosidase inhibitory activity of broussonetines, including broussonetine M, suggests potential therapeutic applications. For instance, the inhibition of β-glucosidase and β-galactosidase points towards possible roles in managing metabolic disorders or other diseases where glycoside processing is a factor (Shibano et al., 1998). The ability to synthesize these compounds and their analogs also opens the door for the development of new drugs based on their structures and mechanisms of action (Wu et al., 2019).
properties
Product Name |
Broussonetine M |
---|---|
Molecular Formula |
C18H37NO5 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(10S)-10,13-dihydroxytridecyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H37NO5/c20-12-8-10-14(22)9-6-4-2-1-3-5-7-11-15-17(23)18(24)16(13-21)19-15/h14-24H,1-13H2/t14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
WBWMANUPDBBHGO-YYWYGQEZSA-N |
Isomeric SMILES |
C(CCCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)CCCC[C@@H](CCCO)O |
Canonical SMILES |
C(CCCCC1C(C(C(N1)CO)O)O)CCCCC(CCCO)O |
synonyms |
broussonetine M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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